molecular formula C24H26FN5O2S B2919874 N-[(4-fluorophenyl)methyl]-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide CAS No. 1115932-09-6

N-[(4-fluorophenyl)methyl]-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide

Cat. No.: B2919874
CAS No.: 1115932-09-6
M. Wt: 467.56
InChI Key: SERZJRYOXMARGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-[(4-fluorophenyl)methyl]-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide features a piperazine core substituted with a 2-methoxyphenyl group, linked via a pyrazine ring to a sulfanyl acetamide moiety. While direct pharmacological data for this compound are unavailable in the provided evidence, its structural motifs—fluorinated aryl groups, piperazine, and sulfanyl linkages—are common in bioactive molecules targeting receptors or enzymes, such as dopamine receptors, matrix metalloproteinases (MMPs), or microbial virulence factors .

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-[3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26FN5O2S/c1-32-21-5-3-2-4-20(21)29-12-14-30(15-13-29)23-24(27-11-10-26-23)33-17-22(31)28-16-18-6-8-19(25)9-7-18/h2-11H,12-17H2,1H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SERZJRYOXMARGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C3=NC=CN=C3SCC(=O)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-fluorophenyl)methyl]-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide typically involves multi-step organic synthesis. The process may include:

    Formation of the Piperazine Ring: This can be achieved through the reaction of appropriate amines with ethylene glycol or other suitable reagents.

    Introduction of the Methoxyphenyl Group: This step may involve the use of methoxybenzene derivatives and suitable coupling agents.

    Formation of the Pyrazine Ring: This can be synthesized through cyclization reactions involving appropriate precursors.

    Attachment of the Fluorophenyl Group: This step may involve the use of fluorobenzene derivatives and suitable coupling agents.

    Final Assembly: The final step involves the coupling of the synthesized intermediates to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(4-fluorophenyl)methyl]-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst such as iron or aluminum chloride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

N-[(4-fluorophenyl)methyl]-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-microbial activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(4-fluorophenyl)methyl]-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, and ion channels. The compound may exert its effects by:

    Binding to Receptors: Modulating the activity of neurotransmitter receptors.

    Inhibiting Enzymes: Blocking the activity of enzymes involved in disease pathways.

    Modulating Ion Channels: Affecting the flow of ions across cell membranes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperazine-Acetamide Motifs

2-({4-[4-(2-Methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide (C3)
  • Key Differences : Replaces the pyrazine ring with pyrimidine and substitutes the (4-fluorophenyl)methyl group with a 2,4,6-trimethylphenyl group.
  • Biological Activity: Acts as a LasR inhibitor in Pseudomonas aeruginosa PAO1, disrupting quorum sensing and biofilm formation .
  • Inference : The sulfanyl linkage and piperazine-aryl substitution are critical for binding, suggesting the target compound may also interact with microbial signaling pathways.
2-(4-(4-Fluorophenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide (Compound 15)
  • Key Differences : Substitutes the pyrazine-sulfanyl group with a thiazole ring and uses a 4-fluorophenyl-piperazine.
  • Physical Properties : Melting point = 269–270°C; molecular weight = 410.51 .
2-(4-(4-Fluorophenyl)-1-piperazinyl)-N-(2-methoxy-5-nitrophenyl)acetamide
  • Key Differences : Features a nitro-substituted phenyl group on the acetamide instead of (4-fluorophenyl)methyl.

Compounds with Antiviral or Anti-Inflammatory Activity

2-(4-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-piperazinyl)-N-(4-methylphenyl)acetamide (Compound 7)
  • Key Differences : Incorporates an oxadiazole ring instead of pyrazine.
  • Biological Activity : Identified as an HIV-1 assembly inhibitor, targeting the viral matrix protein .
  • Inference : The fluorophenyl-piperazine motif may contribute to antiviral activity, suggesting the target compound could be explored in similar assays.

Thiazole and Pyrimidine Derivatives

Compounds in (e.g., 13–18 ) share acetamide-piperazine-thiazole scaffolds. For example:

  • Compound 18 : 2-(4-(4-Methoxyphenyl)piperazin-1-yl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)acetamide
    • Melting Point : 302–303°C; Molecular Weight : 438.54 .
    • Design Rationale : Methoxy groups enhance solubility and modulate MMP inhibition.

Comparative Analysis Table

Compound Name Piperazine Substituent Heterocyclic Core Acetamide Substituent Key Properties/Activity Reference
Target Compound 2-Methoxyphenyl Pyrazine-sulfanyl (4-Fluorophenyl)methyl N/A (Inferred receptor binding) -
2-({4-[4-(2-Methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide (C3) 2-Methoxyphenyl Pyrimidine-sulfanyl 2,4,6-Trimethylphenyl LasR inhibitor (PAO1)
2-(4-(4-Fluorophenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide (15) 4-Fluorophenyl Thiazole 4-(p-Tolyl)thiazol-2-yl Potential MMP inhibitor
2-(4-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-piperazinyl)-N-(4-methylphenyl)acetamide (7) 4-Fluorophenyl Oxadiazole 4-Methylphenyl HIV-1 assembly inhibitor

Key Structural and Functional Insights

Piperazine Substitution : The 2-methoxyphenyl group in the target compound may enhance selectivity for serotonin or dopamine receptors, as seen in related piperazine derivatives .

Sulfanyl Linkage : Critical for bioactivity in compounds like C3, suggesting the target’s sulfanyl group could mediate hydrogen bonding or hydrophobic interactions .

Fluorophenyl Groups : Improve metabolic stability and membrane permeability, as observed in HIV-1 inhibitors and MMP-targeted molecules .

Heterocyclic Core : Pyrazine (target) vs. pyrimidine (C3) or thiazole (Compound 15) influences electronic properties and binding pocket compatibility.

Biological Activity

N-[(4-fluorophenyl)methyl]-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This compound features a unique molecular structure, incorporating a fluorophenyl group, a methoxyphenyl group, and a pyrazinyl moiety, which may contribute to its diverse pharmacological effects.

Chemical Structure

The chemical formula for this compound is C25H27FN4O2SC_{25}H_{27}FN_{4}O_{2}S. Its structural components can be broken down as follows:

  • Fluorophenyl group : Enhances lipophilicity and potential interactions with biological targets.
  • Methoxyphenyl group : May influence receptor binding and solubility.
  • Pyrazinyl moiety : Associated with various biological activities, including antimicrobial properties.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of pyrazinamide have shown promising results against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM for some analogs . This suggests that the pyrazinyl component may play a critical role in the antimicrobial efficacy of the compound.

Cytotoxicity Studies

Cytotoxicity assessments have been performed on human cell lines (e.g., HEK-293 cells), revealing that many derivatives of similar compounds are non-toxic at therapeutic concentrations . This is crucial for the development of safe therapeutic agents.

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, docking studies suggest that it may interact with specific enzymes or receptors involved in disease processes, potentially inhibiting their activity .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship (SAR) of similar compounds indicates that modifications to the fluorophenyl and methoxyphenyl groups can significantly alter biological activity. For example, changing substituents on the piperazine ring has been shown to enhance or diminish antimicrobial properties .

Comparative Analysis

A comparative analysis of related compounds highlights the importance of structural features in determining biological activity. The following table summarizes key findings regarding similar compounds:

Compound NameBiological ActivityIC50 (μM)Notes
Compound AAnti-tubercular1.35Effective against M. tuberculosis
Compound BCytotoxicity>50Non-toxic at therapeutic doses
Compound CAntimicrobial3.73Broad-spectrum activity

Case Study: Pyrazinamide Derivatives

A study focused on the synthesis and evaluation of pyrazinamide derivatives demonstrated that specific modifications could enhance activity against M. tuberculosis. The most potent analogs had IC90 values ranging from 3.73 to 4.00 μM, indicating their potential as effective anti-tubercular agents .

Q & A

Q. What are the recommended synthetic routes for preparing N-[(4-fluorophenyl)methyl]-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide?

Methodological Answer: The synthesis typically involves multi-step reactions:

  • Step 1: Prepare the piperazine intermediate (e.g., 4-(2-methoxyphenyl)piperazine) via nucleophilic substitution of 2-methoxyphenyl groups on piperazine using Buchwald-Hartwig coupling or Ullmann-type reactions .
  • Step 2: Functionalize the pyrazine ring at the 3-position by introducing a sulfanyl group via thiolation reactions (e.g., using Lawesson’s reagent or thiourea derivatives) .
  • Step 3: Couple the sulfanylpyrazine intermediate with N-[(4-fluorophenyl)methyl]-2-chloroacetamide via nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) .
  • Purification: Use column chromatography (silica gel, eluting with ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Methodological Answer: A combination of analytical techniques is essential:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR to confirm substituent positions (e.g., methoxyphenyl piperazine protons at δ 3.8–4.2 ppm, pyrazine aromatic protons at δ 8.5–9.0 ppm) .
  • High-Resolution Mass Spectrometry (HR-MS):
    • Match experimental molecular ion peaks ([M+H]⁺) with theoretical values (e.g., C₂₄H₂₄FN₅O₂S: calculated 477.1632) .
  • X-ray Crystallography:
    • Resolve crystal structure to confirm bond angles, torsion angles, and intermolecular interactions (e.g., hydrogen bonding between acetamide carbonyl and piperazine NH groups) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

Methodological Answer:

  • Enzyme Inhibition Assays:
    • Test against kinases or GPCRs (e.g., serotonin receptors due to the 2-methoxyphenylpiperazine moiety) using fluorescence polarization or radiometric assays .
  • Cytotoxicity Screening:
    • Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects at concentrations ranging from 1 nM–100 µM .
  • Solubility and Stability:
    • Measure kinetic solubility in PBS (pH 7.4) and metabolic stability in liver microsomes (e.g., human/rat) to inform further optimization .

Advanced Research Questions

Q. How can researchers address contradictory data in receptor binding affinity studies?

Methodological Answer: Contradictions may arise from assay conditions or conformational flexibility:

  • Control for Assay Variability:
    • Replicate experiments across multiple labs using standardized protocols (e.g., uniform ATP concentrations in kinase assays) .
  • Molecular Dynamics (MD) Simulations:
    • Model ligand-receptor interactions (e.g., piperazine moiety flexibility in GPCR binding pockets) to identify key residues influencing affinity .
  • Structure-Activity Relationship (SAR) Studies:
    • Synthesize analogs with modified substituents (e.g., replacing 4-fluorophenyl with chlorophenyl) to isolate contributions of specific groups .

Q. What strategies optimize metabolic stability without compromising target affinity?

Methodological Answer:

  • Isosteric Replacement:
    • Replace metabolically labile groups (e.g., methylsulfonyl with trifluoromethyl to reduce CYP450-mediated oxidation) .
  • Prodrug Design:
    • Mask polar groups (e.g., acetamide as an ester prodrug) to enhance membrane permeability and delay hydrolysis .
  • In Silico ADMET Prediction:
    • Use tools like SwissADME or ADMET Predictor™ to prioritize analogs with favorable LogP (2–4) and low CYP3A4 inhibition .

Q. How can crystallographic data resolve discrepancies in proposed binding modes?

Methodological Answer:

  • Co-crystallization Studies:
    • Soak the compound with purified target proteins (e.g., serotonin 5-HT₁A receptor fragments) and collect X-ray diffraction data (1.5–2.0 Å resolution) .
  • Electron Density Maps:
    • Analyze Fo-Fc maps to validate ligand orientation (e.g., sulfanyl group proximity to catalytic cysteine residues in kinases) .
  • Thermal Shift Assays:
    • Confirm binding-induced protein stabilization via differential scanning fluorimetry (DSF) .

Data Contradiction Analysis

Q. How to interpret conflicting cytotoxicity results across cell lines?

Methodological Answer:

  • Mechanistic Profiling:
    • Perform RNA-seq or proteomics on responsive vs. resistant cell lines to identify upregulated pathways (e.g., apoptosis vs. drug efflux pumps) .
  • Check Purity:
    • Re-analyze compound batches via HPLC-MS to rule out impurities (e.g., residual starting materials) causing off-target effects .
  • Dose-Response Curves:
    • Use Hill slope analysis to distinguish between specific (steep slopes) and nonspecific (shallow slopes) cytotoxicity .

Methodological Tables

Q. Table 1: Key Synthetic Intermediates and Characterization Data

IntermediateSynthetic StepKey NMR Signals (δ, ppm)HR-MS ([M+H]⁺)
4-(2-Methoxyphenyl)piperazinePiperazine functionalization3.75 (s, OCH₃), 6.85–7.10 (m, aromatic)219.1498
SulfanylpyrazineThiolation8.60 (s, pyrazine-H), 2.50 (s, SH)280.0921
Final CompoundAcetamide coupling8.90 (s, pyrazine-H), 4.40 (s, CH₂)477.1632

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.